molecular formula C13H17ClN2 B13113349 4-Chloro-1'-methylspiro[indoline-3,4'-piperidine]

4-Chloro-1'-methylspiro[indoline-3,4'-piperidine]

Cat. No.: B13113349
M. Wt: 236.74 g/mol
InChI Key: BRTARNPAXUZRFP-UHFFFAOYSA-N
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Description

4-Chloro-1’-methylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anti-tumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1’-methylspiro[indoline-3,4’-piperidine] typically involves the reaction of indoline derivatives with piperidine under specific conditions. One common method includes the use of benzenesulfonyl chloride as a reagent under alkaline conditions to obtain the desired spirocyclic structure .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1’-methylspiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1’-Methylspiro[indoline-3,4’-piperidine]
  • 4-Chloro-1’-methylspiro[indoline-3,4’-piperidine] Derivatives

Comparison: 4-Chloro-1’-methylspiro[indoline-3,4’-piperidine] is unique due to the presence of the chlorine atom, which can enhance its biological activity and binding affinity to target proteins. Its derivatives have been shown to exhibit varying degrees of anti-tumor activity, with some derivatives demonstrating higher potency against specific cancer cell lines .

Properties

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

4-chloro-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine]

InChI

InChI=1S/C13H17ClN2/c1-16-7-5-13(6-8-16)9-15-11-4-2-3-10(14)12(11)13/h2-4,15H,5-9H2,1H3

InChI Key

BRTARNPAXUZRFP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CNC3=C2C(=CC=C3)Cl

Origin of Product

United States

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